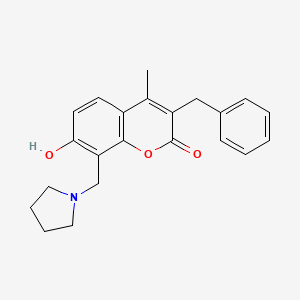![molecular formula C29H28N4O3S B11294865 N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11294865.png)
N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-エトキシフェニル)-2-{2-[5-(4-メチルフェニル)-3-フェニル-4,5-ジヒドロ-1H-ピラゾール-1-イル]-4-オキソ-4,5-ジヒドロ-1,3-チアゾール-5-イル}アセトアミドは、医薬品化学、薬理学、材料科学など、さまざまな分野で潜在的な用途を持つ合成有機化合物です。 この化合物は、複数の官能基を含む複雑な構造を特徴としており、化学研究開発の興味深い対象となっています。
合成方法
合成経路と反応条件
N-(4-エトキシフェニル)-2-{2-[5-(4-メチルフェニル)-3-フェニル-4,5-ジヒドロ-1H-ピラゾール-1-イル]-4-オキソ-4,5-ジヒドロ-1,3-チアゾール-5-イル}アセトアミドの合成は、通常、複数段階の有機反応を伴います。 出発物質は、多くの場合、市販されているか、標準的な有機反応によって合成することができます。 合成における主要なステップには、次のようなものがあります。
ピラゾール環の形成: これは、ヒドラジンを適切なジケトンまたはβ-ケトエステルと反応させることで達成できます。
チアゾール環の合成: これは、チオアミドをα-ハロケトンまたはα-ハロエステルと反応させることで行うことができます。
カップリング反応: 次に、ピラゾールとチアゾールの中間体を、適切な試薬と条件を使用してカップリングして、目的の化合物を形成します。
アセチル化: 最後のステップでは、中間体をアセチル化して、目標化合物を得ます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために合成経路の最適化が必要です。 これは、触媒の使用、反応条件(温度、圧力、溶媒)の最適化、再結晶またはクロマトグラフィーなどの精製技術を伴う場合があります。
化学反応解析
反応の種類
N-(4-エトキシフェニル)-2-{2-[5-(4-メチルフェニル)-3-フェニル-4,5-ジヒドロ-1H-ピラゾール-1-イル]-4-オキソ-4,5-ジヒドロ-1,3-チアゾール-5-イル}アセトアミドは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、対応する酸化物またはその他の酸化生成物を形成するために酸化することができます。
還元: 還元反応は、この化合物を、アルコールまたはアミンなどの還元型に変換することができます。
置換: この化合物は、求核置換反応または求電子置換反応を受けることができ、さまざまな誘導体の形成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム、過酸化水素)、還元剤(例:水素化ホウ素ナトリウム、水素化アルミニウムリチウム)、およびさまざまな求核剤または求電子剤(置換反応用)があります。 温度、溶媒、pHなどの反応条件は、特定の反応に基づいて最適化されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究における用途
化学: この化合物は、より複雑な分子の合成のための構成単位として使用することができます。
生物学: 生物学的プロセスを研究するためのプローブまたはツール化合物として役立つ可能性があります。
医学: この化合物は、抗炎症作用、抗癌作用、または抗菌作用などの潜在的な薬理学的特性について調査することができます。
工業: 新規材料の開発や官能基化化合物の合成のための前駆体として、応用が見られる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. Key steps in the synthesis may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Thiazole ring synthesis: This can be done by reacting a thioamide with α-haloketones or α-haloesters.
Coupling reactions: The pyrazole and thiazole intermediates are then coupled using suitable reagents and conditions to form the desired compound.
Acetylation: The final step involves acetylation of the intermediate to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool compound for studying biological processes.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of functionalized compounds.
作用機序
N-(4-エトキシフェニル)-2-{2-[5-(4-メチルフェニル)-3-フェニル-4,5-ジヒドロ-1H-ピラゾール-1-イル]-4-オキソ-4,5-ジヒドロ-1,3-チアゾール-5-イル}アセトアミドの作用機序は、その特定の用途によって異なります。 生物学的状況では、この化合物は、酵素、受容体、または核酸などの分子標的に作用する可能性があります。 これらの標的との相互作用は、さまざまな生化学的経路を調節し、観測される効果につながる可能性があります。
類似の化合物との比較
類似の化合物
N-(4-エトキシフェニル)-2-{2-[5-(4-メチルフェニル)-3-フェニル-4,5-ジヒドロ-1H-ピラゾール-1-イル]-4-オキソ-4,5-ジヒドロ-1,3-チアゾール-5-イル}アセトアミドと類似の化合物には、比較可能な構造と官能基を持つ、他のピラゾールおよびチアゾール誘導体があります。
独自性
この化合物の独自性は、官能基と構造の特徴の特定の組み合わせにあり、これは、明確な化学的および生物学的特性を与える可能性があります
類似化合物との比較
Similar Compounds
Similar compounds to N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide include other pyrazole and thiazole derivatives with comparable structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties
特性
分子式 |
C29H28N4O3S |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-[2-[3-(4-methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C29H28N4O3S/c1-3-36-23-15-13-22(14-16-23)30-27(34)18-26-28(35)31-29(37-26)33-25(21-11-9-19(2)10-12-21)17-24(32-33)20-7-5-4-6-8-20/h4-16,25-26H,3,17-18H2,1-2H3,(H,30,34) |
InChIキー |
VPFYQGZVLJLHBK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine](/img/structure/B11294786.png)
![1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11294794.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11294808.png)
![2-{1-[3-(3,4-dimethoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole](/img/structure/B11294812.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11294819.png)
![N-(4-methoxyphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11294826.png)
![2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B11294829.png)
![5-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11294836.png)
![2-Ethyl-3-methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11294847.png)
![5-(Diethylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11294854.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11294857.png)
![5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11294867.png)
![N-(2,5-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11294868.png)

